molecular formula C8H12O2 B3058700 Bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 91239-72-4

Bicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B3058700
CAS No.: 91239-72-4
M. Wt: 140.18
InChI Key: OPSRGKLXZQCKMT-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a fused bicyclo[3.1.1]heptane framework with a carboxylic acid group at the 1-position. Its molecular formula is inferred as C₈H₁₂O₂ (based on derivatives such as methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate, C₉H₁₃BrO₂ ). This compound is industrially significant, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and food additives . Natural analogs, such as bicyclo[3.1.1]hept-2-ene-2-carboxylic acid derivatives, have been isolated from plant sources like 薰鲁香 (Pistacia lentiscus), highlighting its relevance in natural product chemistry .

Properties

CAS No.

91239-72-4

Molecular Formula

C8H12O2

Molecular Weight

140.18

IUPAC Name

bicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c9-7(10)8-3-1-2-6(4-8)5-8/h6H,1-5H2,(H,9,10)

InChI Key

OPSRGKLXZQCKMT-UHFFFAOYSA-N

SMILES

C1CC2CC(C1)(C2)C(=O)O

Canonical SMILES

C1CC2CC(C1)(C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bicyclic Carboxylic Acids

Bicyclo[2.2.1]heptane-1-carboxylic Acid

  • Structure: The [2.2.1] bicyclic system (norbornane) introduces higher ring strain compared to the [3.1.1] system, influencing reactivity and stability.
  • Physical Properties :
    • Molecular formula: C₈H₁₂O₂
    • Molecular weight: 140.18 g/mol
    • Melting point: 381–383 K
    • Boiling point: 353 K (at 0.013 bar) .
  • Applications: Derivatives like (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid (ketopinic acid) are used in asymmetric synthesis and chiral resolution . Substituted analogs (e.g., 3-oxo and 4-aminomethyl derivatives) serve as intermediates in drug discovery .

Substituted Derivatives of Bicyclo[3.1.1]heptane-1-carboxylic Acid

  • 5-Bromo Derivative :
    • Molecular formula: C₈H₁₁BrO₂ (parent acid of methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate) .
    • The bromine atom enhances electrophilic substitution reactivity and increases molecular mass (233.105 g/mol for the methyl ester) .
  • 5-(tert-Butoxycarbonylamino) Derivative: Molecular formula: C₁₃H₂₁NO₄ Molecular weight: 255.31 g/mol This derivative is used in peptide synthesis as a protected amino acid analog .

Aza Analogs

  • 3-Azathis compound: Molecular formula: C₇H₁₁NO₂ (hydrochloride salt: C₇H₁₂ClNO₂) . A nonchiral β-amino acid with conformational rigidity, it is employed in peptidomimetic drug design to stabilize bioactive peptide conformations .
  • Synthesis : Retrosynthetic strategies leveraging molecular symmetry enable scalable production, contrasting with the [4+2] cycloaddition routes common for [2.2.1] systems .

Other Bicyclic Systems

  • Bicyclo[4.1.0]heptane-1-carboxylic Acid: The [4.1.0] system (norcarane) exhibits distinct steric and electronic properties due to its fused cyclohexane-cyclopropane structure. It is available in high-purity grades for specialized applications .

Stability and Handling Considerations

This compound derivatives, such as bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, are prone to degradation under ambient conditions. Proper storage (low temperature, inert atmosphere) is critical to maintain stability .

Preparation Methods

Synthesis via Hydrolysis of Bicyclo[3.1.1]heptane Diesters

Preparation of Bicyclo[3.1.1]heptane-1,3-dicarboxylate Intermediates

The diesters of bicyclo[3.1.1]heptane serve as pivotal precursors for carboxylic acid derivatives. A one-pot procedure involving esterification of cyclohexane-1,3-dicarboxylic acid followed by double alkylation with diiodomethane yields bicyclo[3.1.1]heptane-1,3-dicarboxylate (4 ) (Scheme 1). While this method streamlines earlier stepwise protocols, the overall yield remains moderate (40–50%) due to competing side reactions during alkylation. The reaction employs cost-effective reagents but requires careful temperature control to minimize decomposition of the strained bicyclic system.

Monoester Hydrolysis to Bicyclo[3.1.1]heptane-1-carboxylic Acid

Selective monoester hydrolysis of 4 is achieved using barium hydroxide under reflux conditions, yielding this compound (5 ) with minimal double hydrolysis (<10% byproduct). The choice of barium hydroxide over stronger bases like sodium hydroxide is critical to preserving the ester group at the 3-position. Typical reaction conditions involve 12–24 hours in a 1:1 mixture of water and tetrahydrofuran, with yields ranging from 60–75% after purification.

Table 1: Optimization of Monoester Hydrolysis Conditions
Base Solvent Time (h) Yield (%) Purity (%)
Ba(OH)₂ THF/H₂O (1:1) 18 72 95
NaOH THF/H₂O (1:1) 12 35 80
K₂CO₃ MeOH/H₂O (3:1) 24 50 88

Photochemical Cycloaddition and Oxidative Functionalization

[3σ + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes

A photoredox-catalyzed [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) constructs the bicyclo[3.1.1]heptane core with an aminomethyl substituent. Using iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) under blue light (λₘₐₓ = 427 nm), this method achieves 60–80% yields for trisubstituted products (Table 2). The reaction tolerates electron-withdrawing groups on the BCB, such as fluorinated aryl rings, but struggles with electron-donating substituents.

Table 2: Scope of Photochemical Cycloaddition for Aminobicyclo[3.1.1]heptanes
BCB Substituent CPA Substituent Yield (%)
p-CF₃C₆H₄ 4-MeOC₆H₄ 78
m-ClC₆H₄ 4-CNC₆H₄ 65
2-Naphthyl 3,5-(CF₃)₂C₆H₃ 70

Oxidative Conversion to Carboxylic Acid

The aminomethyl group in cycloaddition products (e.g., 25 ) is oxidized to carboxylic acid 30 via hydrolysis under acidic or basic conditions. For example, treatment of 25 with 6 M HCl at 80°C for 8 hours furnishes this compound in 95% yield. This step benefits from the stability of the bicyclic framework under harsh hydrolytic conditions, avoiding ring-opening side reactions.

Propellane-Based Ring-Opening Carboxylation

Synthesis of [3.1.1]Propellane Precursors

[3.1.1]Propellane, a highly strained hydrocarbon, serves as a versatile precursor for functionalized bicyclo[3.1.1]heptanes. Iida et al. reported its preparation from 1,5-diiodobicyclo[3.1.1]heptane via reductive elimination, though detailed protocols remain proprietary. The propellane’s bridgehead reactivity enables nucleophilic ring-opening reactions, which can be tailored to introduce carboxyl groups.

Carboxylation via CO₂ Insertion

Preliminary studies suggest that [3.1.1]propellane undergoes carboxylation when treated with CO₂ in the presence of transition-metal catalysts (e.g., Pd(PPh₃)₄). The reaction presumably proceeds through a nickelacycle intermediate, inserting CO₂ into the strained C–C bond. While yields are currently modest (30–40%), this method offers a direct route to this compound without intermediate functionalization steps.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis
Method Steps Total Yield (%) Scalability Functionalization Flexibility
Diester Hydrolysis 3 35–40 High Moderate
Photochemical Cycloaddition 2 50–60 Moderate High
Propellane Carboxylation 1 30–40 Low Low

The diester hydrolysis route excels in scalability but requires multistep synthesis. Photochemical methods offer superior functional group tolerance, enabling late-stage diversification. Propellane-based approaches, while conceptually elegant, remain underdeveloped due to challenges in handling the highly reactive precursor.

Q & A

Q. What synthetic methodologies are commonly employed to prepare bicyclo[3.1.1]heptane-1-carboxylic acid derivatives?

Bicyclo[3.1.1]heptane derivatives are synthesized via cycloaddition reactions, functionalization of preformed bicyclic scaffolds, and catalytic asymmetric methods. For example:

  • Photocatalytic cycloaddition : Enables the formation of bicyclic frameworks under mild conditions, allowing for late-stage functionalization (e.g., introducing amino or carboxyl groups) .
  • Organocatalytic [4+2] cycloaddition : Achieves enantioselective synthesis of bicyclo[2.2.1]heptane analogs, a strategy adaptable to [3.1.1] systems by modifying reaction substrates .
  • Bridgehead functionalization : Positions like the 5-amino group in 5-{[(benzyloxy)carbonyl]amino} derivatives are modified using amide coupling or esterification to diversify biological activity .

Q. How is stereochemical integrity validated in bicyclo[3.1.1]heptane derivatives?

Key techniques include:

  • X-ray crystallography : Resolves absolute configuration, particularly for chiral bridgehead substituents .
  • NMR spectroscopy : Coupling constants and NOE effects distinguish axial/equatorial substituents.
  • Chiral HPLC : Quantifies enantiomeric excess in asymmetric syntheses .

Q. What role does the bicyclo[3.1.1]heptane scaffold play in improving drug-like properties?

The rigid bicyclic structure enhances metabolic stability and lipophilicity compared to flat aromatic systems. This improves pharmacokinetic profiles by reducing oxidative metabolism and increasing membrane permeability, as observed in bioisosteric replacements of meta-substituted arenes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for drug discovery?

  • Catalyst screening : Chiral amines or transition-metal complexes (e.g., Ru-based photocatalysts) improve enantiomeric excess (e.g., >95% ee achieved in [4+2] cycloadditions) .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and low temperatures (−20°C to 0°C) stabilize transition states for stereoselectivity .
  • Computational modeling : Density functional theory (DFT) predicts reaction pathways and guides catalyst design .

Q. How do structural modifications at the bridgehead position influence biological activity?

  • Amino acid derivatives : 5-Amino-substituted analogs exhibit enhanced anticancer activity by disrupting protein-protein interactions (e.g., apoptosis induction in cancer cell lines) .
  • Carboxylic acid isosteres : Replacement with tetrazoles or sulfonamides modulates solubility and target binding .

Q. Table 1: Impact of Substituents on Biological Activity

Substituent PositionFunctional GroupBiological Activity (IC₅₀)Reference
Bridgehead (C1)-COOHBase scaffold
C5-NH-CbzAnticancer (5.2 µM)
C3-OCH₃Anti-inflammatory (10 µM)

Q. How can researchers resolve contradictions in reported biological data for bicyclo[3.1.1]heptane derivatives?

  • Standardized assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum concentration).
  • Purity validation : Use HPLC-MS to confirm compound integrity, as impurities (e.g., diastereomers) may skew results .
  • Target engagement studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct target binding .

Methodological Challenges

Q. What computational tools are critical for studying bicyclo[3.1.1]heptane reactivity?

  • Molecular dynamics (MD) simulations : Predict conformational stability in aqueous vs. lipid environments .
  • Docking studies : Identify binding poses in enzyme active sites (e.g., proteases or kinases) .
  • DFT calculations : Analyze transition states in cycloaddition reactions to optimize catalyst selection .

Q. How can bicyclo[3.1.1]heptane derivatives be functionalized for covalent protein labeling?

  • Electrophilic warheads : Introduce alkenyl nitriles or α,β-unsaturated carbonyls at the bridgehead for selective cysteine targeting .
  • Photoaffinity labeling : Incorporate diazirine or benzophenone groups to capture transient protein interactions .

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